An In-depth Technical Guide to 6-Chloro-1H-indazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-1H-indazole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-Chloro-1H-indazole, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic methodologies, and critical reactivity patterns of this versatile compound. The narrative emphasizes the causality behind its utility, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] As a bioisostere of the native indole moiety present in many biological signaling molecules, indazole derivatives are adept at interacting with a wide array of protein targets, particularly protein kinases.[3] The introduction of a chlorine atom at the 6-position, yielding 6-Chloro-1H-indazole, profoundly influences the molecule's electronic properties and provides a crucial synthetic handle for further molecular elaboration, making it an exceptionally valuable precursor in the synthesis of pharmaceuticals and other advanced materials.[4][5] This guide will serve as a detailed primer on its essential characteristics and strategic applications.
Molecular and Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development, dictating everything from reaction conditions to formulation strategies.
Compound Identifiers and Core Properties
6-Chloro-1H-indazole is typically supplied as a light brown or off-white crystalline powder.[4] Its core identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 698-25-9 | [4][6][7] |
| Molecular Formula | C₇H₅ClN₂ | [4][6][7] |
| Molecular Weight | 152.58 g/mol | [4][6][7] |
| Appearance | Light brown crystalline powder | [4] |
| Melting Point | 174-185 °C | [4][6] |
| Boiling Point | 309.5 °C (at 760 mmHg) | [6] |
| IUPAC Name | 6-chloro-1H-indazole | [7] |
| InChI Key | VUZQHUVRBPILAX-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC2=C(C=C1Cl)NN=C2 | [6] |
Solubility and Acidity Profile
-
Solubility : While quantitative data is sparse, indazole derivatives are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).[8] Its insolubility in water is predicted by its computed LogP value.
-
pKa : The parent 1H-indazole is amphoteric, with a pKa of ~1.04 for the indazolium cation and ~13.86 for the N-H proton.[9] The electron-withdrawing chloro group at the 6-position is expected to increase the acidity of the N-H proton (i.e., lower its pKa) compared to the unsubstituted parent compound.
Computed Molecular Descriptors
Computational models provide valuable insights into the behavior of a molecule. The following data is sourced from PubChem.[7]
| Computed Property | Value | Significance |
| XLogP3 | 2.9 | Indicates good lipophilicity and likely membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 2 | The pyridine-like nitrogen can act as a hydrogen bond acceptor. |
| Rotatable Bond Count | 0 | The molecule is rigid, a desirable trait for binding affinity. |
| Topological Polar Surface Area | 28.7 Ų | Suggests good potential for oral bioavailability. |
Spectroscopic Characterization: The Molecular Fingerprint
Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for 6-Chloro-1H-indazole, providing a basis for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of 6-Chloro-1H-indazole in solution.
-
¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show:
-
A broad singlet for the N-H proton at δ > 13 ppm.
-
A singlet or narrow doublet for the H3 proton around δ 8.1 ppm.
-
A doublet for the H4 proton (ortho to H5) around δ 7.8 ppm.
-
A doublet of doublets for the H5 proton (between H4 and the Cl at C6) around δ 7.2 ppm.
-
A narrow doublet or singlet for the H7 proton (adjacent to the pyrazole ring) around δ 7.6 ppm.
-
-
¹³C NMR (Carbon NMR) : The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms. Approximate chemical shifts are:
-
C3 : ~135 ppm
-
C3a : ~122 ppm
-
C4 : ~128 ppm
-
C5 : ~122 ppm
-
C6 : ~130 ppm (carbon bearing chlorine)
-
C7 : ~110 ppm
-
C7a : ~141 ppm
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch : A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond stretching in the pyrazole ring.
-
C=C Aromatic Stretch : Multiple sharp peaks between 1450-1620 cm⁻¹ correspond to the carbon-carbon double bonds within the aromatic rings.
-
C-H Aromatic Stretch : Signals appearing just above 3000 cm⁻¹.
-
C-Cl Stretch : A signal in the fingerprint region, typically between 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺) : In an electron ionization (EI) spectrum, the molecular ion peak will appear at m/z 152.[7]
-
Isotope Pattern : A key confirmatory feature is the presence of an M+2 peak at m/z 154, with an intensity approximately one-third of the M⁺ peak.[7] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragment : A common fragmentation pathway is the loss of HCN, leading to a fragment ion at m/z 125.[7]
Synthesis and Chemical Reactivity
The synthetic utility of 6-Chloro-1H-indazole stems from its straightforward preparation and the distinct reactivity of its functional groups.
Synthetic Pathway
A common and established method for synthesizing the indazole core is the Jacobson Indazole Synthesis , which involves the cyclization of N-nitroso-o-toluidine derivatives.[1][10] For 6-Chloro-1H-indazole, the synthesis would logically start from 4-chloro-2-methylaniline.
-
Acetylation : 4-Chloro-2-methylaniline is reacted with acetic anhydride to protect the amino group, yielding N-acetyl-4-chloro-2-methylaniline. This step directs the subsequent nitrosation.
-
Nitrosation : The acetylated compound is treated with a nitrosating agent (e.g., generated from sodium nitrite in acetic acid/acetic anhydride) at low temperature to form the N-nitroso intermediate.[10]
-
Cyclization : The N-nitroso intermediate is unstable. Upon gentle heating or treatment with a base in a non-polar solvent, it undergoes an intramolecular rearrangement and cyclization, eliminating water to form the stable aromatic indazole ring system.
-
Purification : The crude product is purified by extraction and subsequent recrystallization or column chromatography to yield pure 6-Chloro-1H-indazole.
Core Reactivity
The reactivity of 6-Chloro-1H-indazole is dominated by two key sites: the acidic N-H proton of the pyrazole ring and the C-Cl bond on the benzene ring. This dual reactivity makes it a powerful and versatile building block.
Deprotonation of the N-H proton with a suitable base (e.g., NaH, K₂CO₃) generates an indazolide anion, which is a potent nucleophile. Subsequent reaction with an electrophile (e.g., an alkyl halide) leads to N-substitution. A critical challenge and opportunity in indazole chemistry is controlling the regioselectivity of this reaction, as it can occur at either the N1 or N2 position.
-
Kinetic vs. Thermodynamic Control : The outcome is highly dependent on reaction conditions. Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (THF) strongly favors substitution at the more sterically accessible N1 position .[11][12][13] This provides a reliable method for synthesizing N1-alkylated derivatives.
-
Deprotonation : To a solution of 6-Chloro-1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), sodium hydride (1.1 equivalents) is added portion-wise.
-
Anion Formation : The mixture is stirred at room temperature for 30-60 minutes to allow for complete formation of the sodium indazolide salt.
-
Electrophile Addition : The desired alkyl halide (1.0-1.2 equivalents) is added, and the reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
The chlorine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing diversity at this position.
-
Suzuki-Miyaura Coupling : This reaction couples the C6 position with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl structures.[14][15][16]
-
Buchwald-Hartwig Amination : This powerful reaction forms a new C-N bond by coupling the C6 position with a primary or secondary amine, providing access to a vast range of 6-aminoindazole derivatives.[17][18][19]
-
Reaction Setup : A reaction vessel is charged with 6-Chloro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition : The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DME, dioxane, or toluene/water mixture) is added.
-
Reaction : The mixture is heated (typically 80-110 °C) with stirring for several hours until the reaction is complete.
-
Work-up and Purification : After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The product is isolated from the organic phase and purified by chromatography.
Applications in Drug Discovery and Materials Science
The synthetic versatility of 6-Chloro-1H-indazole makes it a cornerstone intermediate in multiple fields of research.
-
Pharmaceutical Development : This is the most significant area of application. The indazole core is central to numerous protein kinase inhibitors used in oncology.[3] 6-Chloro-1H-indazole serves as a key starting material for drugs that require substitution at the 6-position for optimal target engagement or pharmacokinetic properties. It is used in the synthesis of agents for anti-cancer, anti-inflammatory, and neurological disorders.[4][5]
-
Agrochemical Research : The structural motifs derived from 6-Chloro-1H-indazole are explored for their potential as novel herbicides and fungicides.[4] The ability to tune the properties of the final molecule through cross-coupling allows for the optimization of activity against specific agricultural pests.
-
Material Science : The rigid, aromatic structure of the indazole core makes it an interesting component for novel polymers and functional materials. Its incorporation can enhance thermal stability and introduce specific electronic properties.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-Chloro-1H-indazole is essential for safety.
-
GHS Hazard Classification : According to aggregated GHS data, this compound is classified as:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Conclusion
6-Chloro-1H-indazole is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, its dual-site reactivity make it an invaluable asset for chemists in academia and industry. The ability to reliably functionalize both the pyrazole nitrogen and the C6-position through robust, well-established protocols ensures its continued relevance in the discovery of novel therapeutics, agrochemicals, and advanced materials.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole | CAS No:698-25-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1946. Retrieved from [Link]
-
Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]
-
Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22965-22977. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5016-5028. Retrieved from [Link]
-
Henderson, J. L., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 10(20), 4585-4588. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
National Institutes of Health. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
ResearchGate. (2010). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]
- 7. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. d-nb.info [d-nb.info]
- 12. research.ucc.ie [research.ucc.ie]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
